![molecular formula C33H34B2O9 B13165676 3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13165676.png)
3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid
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Overview
Description
3-Oxo-3’,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a spiro structure, which is a type of organic compound where two rings are connected through one common atom. The presence of boron atoms in the form of dioxaborolane groups adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3’,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid typically involves multiple steps. One common method includes the formation of the spiro structure followed by the introduction of dioxaborolane groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous monitoring and adjustment of reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3’,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dioxaborolane groups can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium or platinum. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Oxo-3’,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in materials science, including the development of polymers and advanced materials.
Mechanism of Action
The mechanism by which 3-Oxo-3’,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid exerts its effects involves its interaction with molecular targets. The dioxaborolane groups can form reversible covalent bonds with nucleophiles, allowing the compound to act as a molecular probe or catalyst. The spiro structure provides rigidity and stability, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler compound with similar boron-containing groups.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound used in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: A related compound with a benzaldehyde group.
Uniqueness
What sets 3-Oxo-3’,6’-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9’-xanthene]-6-carboxylic acid apart is its spiro structure combined with the presence of two dioxaborolane groups. This unique combination provides enhanced stability, reactivity, and versatility, making it a valuable compound in various scientific and industrial applications.
Biological Activity
3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid (CAS Number: 952745-27-6) is a synthetic compound that exhibits significant biological activity. This article reviews its chemical properties, biological mechanisms, and potential applications in therapeutic contexts.
The molecular formula of the compound is C33H34B2O9 with a molecular weight of 596.2 g/mol. The structure features a spirocyclic framework that incorporates boron-containing moieties, which are known to enhance biological interactions.
Property | Value |
---|---|
Molecular Formula | C33H34B2O9 |
Molecular Weight | 596.2 g/mol |
CAS Number | 952745-27-6 |
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to influence cellular oxidative stress levels by modulating ROS production. This can lead to apoptosis in certain cancer cell lines under nutrient deprivation conditions .
- Fluorescent Properties : As a fluorophore, it can be used in bioimaging applications due to its ability to emit fluorescence upon excitation. This property is particularly useful in tracking cellular processes in live cells .
- Antioxidant Activity : The presence of boron in the structure may enhance its antioxidant properties, potentially providing protective effects against oxidative damage in biological systems.
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Cancer Cell Lines : In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines by increasing ROS levels and disrupting mitochondrial function. This suggests potential use as an anticancer agent .
- Fluorescence Imaging : A study highlighted the application of this compound as a dual-responsive fluorophore for selective imaging in biological systems. It showed enhanced fluorescence in the presence of specific biomolecules, indicating its utility in diagnostic applications .
Potential Applications
Given its unique properties and biological activities, this compound holds promise for various applications:
- Cancer Therapy : Its ability to induce apoptosis selectively in cancer cells positions it as a candidate for further development in targeted cancer therapies.
- Bioimaging : The fluorescent characteristics can be harnessed for imaging cellular processes and tracking biomolecular interactions within live cells.
- Antioxidant Supplements : Due to its potential antioxidant properties, it may be investigated for use in dietary supplements aimed at reducing oxidative stress.
Properties
Molecular Formula |
C33H34B2O9 |
---|---|
Molecular Weight |
596.2 g/mol |
IUPAC Name |
1-oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/C33H34B2O9/c1-29(2)30(3,4)42-34(41-29)19-10-13-22-25(16-19)39-26-17-20(35-43-31(5,6)32(7,8)44-35)11-14-23(26)33(22)24-15-18(27(36)37)9-12-21(24)28(38)40-33/h9-17H,1-8H3,(H,36,37) |
InChI Key |
GGDUQUBGVQXGIX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4(C5=C(O3)C=C(C=C5)B6OC(C(O6)(C)C)(C)C)C7=C(C=CC(=C7)C(=O)O)C(=O)O4 |
Origin of Product |
United States |
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